5-Methoxy-4-methyl-2-nitro-benzonitrile
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Description
5-Methoxy-4-methyl-2-nitro-benzonitrile is an aralkyl nitrile . It is composed of a benzene ring with a nitro group (NO2), a methoxy group (OCH3), and a methyl group (CH3) attached to it .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with a nitro group (NO2), a methoxy group (OCH3), and a methyl group (CH3) attached to it . The exact 3D structure may be viewed using specialized software .Scientific Research Applications
Organic Synthesis and Material Science
- Synthesis of Metal Passivators and Light-Sensitive Materials: 5,5′-Methylene-bis(benzotriazole), a compound closely related to the structure of 5-Methoxy-4-methyl-2-nitro-benzonitrile, has been identified as a versatile intermediate in the preparation of metal passivators and light-sensitive materials. A practical synthesis method involving green chemistry principles has been developed, highlighting the environmental and efficiency benefits of such compounds in material science applications (Gu, Yu, Zhang, & Xu, 2009).
Environmental Studies
- Nitrile Compound Degradation: Nitrile compounds, including structures similar to this compound, are known for their potential toxicity and environmental persistence. Research into nitrile-hydrolysing enzymes from certain bacteria, like Rhodococcus pyridinivorans, demonstrates potential applications in bioremediation. Such enzymes can degrade toxic nitrile compounds into less harmful substances, presenting an environmentally friendly approach to managing chemical pollutants (Sulistinah & Riffiani, 2018).
Properties
IUPAC Name |
5-methoxy-4-methyl-2-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-6-3-8(11(12)13)7(5-10)4-9(6)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRPOPCPERTRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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